A-69412

Description

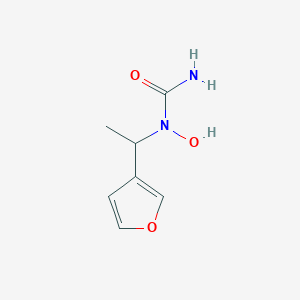

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(furan-3-yl)ethyl]-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5(9(11)7(8)10)6-2-3-12-4-6/h2-5,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYZZHBZAUNXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924553 | |

| Record name | N-[1-(Furan-3-yl)ethyl]-N-hydroxycarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123606-23-5 | |

| Record name | N-1-(Fur-3-ylethyl)-N-hydroxyurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[1-(Furan-3-yl)ethyl]-N-hydroxycarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Dissection of A 69412 As a 5 Lipoxygenase Inhibitor

Downstream Cellular and Molecular Consequences of A-69412-Mediated 5-LO Inhibition

Influence on Inflammatory Cell Activation and Function

Inflammatory responses are characterized by the coordinated activation of signaling pathways that regulate the levels of inflammatory mediators in resident tissue cells and the recruitment of inflammatory cells from the bloodstream. Chemical signaling cascades initiated by tissue injury stimulate leukocyte chemotaxis, drawing immune cells to the site of inflammation. Mast cell activation, a pivotal event in allergic inflammation, leads to the release of various inflammatory mediators. Macrophages and mast cells also cooperate in inflammatory responses through their cytokine production. The reduction in leukotriene levels due to A-69412's inhibitory action would consequently mitigate the activation, migration, and functional output of these key inflammatory cells, contributing to its anti-inflammatory effects.

Detailed research findings on the inhibitory potency of A-69412 are summarized in the table below:

| Assay | IC50 (μM) |

| Inhibition of 5-HETE formation (RBL-I cell supernatant) | Dose-dependent (competitive inhibition) nih.gov |

| Inhibition of LTB4 formation (Ca ionophore A23187 stimulated human PMNL) | 8.9 nih.gov |

| Inhibition of LTB4 formation (Ionophore-stimulated human whole blood) | 1.4 (mean, range 0.5-3, 9 donors) nih.gov |

Regulation of Pro-inflammatory Signaling Cascades

The inhibitory action of A-69412 on 5-lipoxygenase directly impacts the regulation of pro-inflammatory signaling cascades by reducing the availability of leukotrienes, which are potent activators of these pathways nih.gov. Leukotrienes are deeply implicated in the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, and rheumatoid arthritis.

One significant pathway influenced by leukotrienes is the Nuclear Factor-kappa B (NF-κB) pathway. LTB4, for instance, is known to induce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These cytokines, in turn, are key activators of NF-κB, an inducible transcription factor that governs the expression of a wide array of genes involved in immune and inflammatory responses. The activation of NF-κB typically involves the IκB kinase (IKK) complex, which phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus, where it initiates gene transcription. By inhibiting the formation of LTB4, A-69412 can effectively modulate this cascade, thereby reducing the activation of NF-κB and the downstream expression of pro-inflammatory genes.

Furthermore, inflammatory cytokines, including IL-6, are known to mediate inflammation-related diseases through various signal transduction pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. While direct evidence of A-69412's impact on MAPK pathways was not explicitly detailed, its overarching effect of reducing pro-inflammatory leukotrienes and their associated cytokines would inherently contribute to the dampening of these broader pro-inflammatory signaling networks. The pharmacological interruption of the 5-LO pathway, as achieved by A-69412, represents a valuable strategy for intervening with leukotriene-mediated inflammatory processes.

Comprehensive Preclinical Pharmacological Investigations of A 69412

In Vitro Pharmacological Efficacy Studies

The in vitro efficacy of A-69412 has been demonstrated through a series of studies investigating its ability to inhibit the formation of leukotrienes, key mediators in inflammatory pathways, across various cellular models.

Inhibition of Leukotriene Formation in Diverse Cellular Models

A-69412 has shown potent inhibitory effects on the production of leukotrienes in several distinct cellular systems, highlighting its broad activity against the 5-lipoxygenase pathway.

In studies utilizing human polymorphonuclear leukocytes (PMNL) stimulated with the calcium ionophore A23187, A-69412 demonstrated a significant and dose-dependent inhibition of leukotriene B4 (LTB4) formation. The half-maximal inhibitory concentration (IC50) for this activity was determined to be 8.9 μM. medchemexpress.com

Further investigations were conducted using the 20,000×g supernatant of rat basophilic leukemia (RBL-1) cells. In this model, A-69412 effectively inhibited the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) in a dose-dependent manner. The observed shift to greater potency at lower substrate concentrations is consistent with a competitive mechanism of enzyme inhibition. medchemexpress.com

A-69412 exhibited even greater potency in inhibiting LTB4 formation within the more physiologically complex environment of ionophore-stimulated human whole blood. Across multiple assays involving nine different donors, the compound consistently demonstrated activity in the low micromolar range, with a mean IC50 of 1.4 μM (ranging from 0.5 to 3 μM). This enhanced potency in whole blood is several-fold greater than its activity observed in other in vitro assays. medchemexpress.com

Table 1: In Vitro Inhibitory Activity of A-69412 on Leukotriene B4 Formation

| Cellular Model | Stimulant | Measured Product | IC50 Value |

| Human Polymorphonuclear Leukocytes (PMNL) | Calcium Ionophore A23187 | Leukotriene B4 (LTB4) | 8.9 μM |

| Ionophore-Stimulated Human Whole Blood | Calcium Ionophore A23187 | Leukotriene B4 (LTB4) | Mean: 1.4 μM (Range: 0.5-3 μM) |

Cell-Based Functional Assays Indicating Anti-inflammatory Activity

The inhibition of 5-lipoxygenase by A-69412 is a key indicator of its anti-inflammatory potential. By blocking the synthesis of leukotrienes, which are potent chemoattractants and activators of inflammatory cells, A-69412 can disrupt the inflammatory cascade. Cell-based functional assays that measure endpoints such as the reduction of pro-inflammatory cytokine release or the inhibition of immune cell migration would further substantiate the anti-inflammatory activity of A-69412. While specific data from such functional assays for A-69412 are not detailed in the available literature, its potent inhibition of leukotriene biosynthesis strongly suggests efficacy in mitigating inflammatory responses.

In Vivo Pharmacological Activity and Efficacy Assessments in Animal Models

The in vivo efficacy of A-69412 has been established through pharmacological assessments in various animal models, demonstrating its potential as a long-acting inhibitor of leukotriene formation following oral administration.

In rats, A-69412 was found to be a potent inhibitor of leukotriene formation, with an oral effective dose for 50% inhibition (ED50) of 5 mg/kg. nih.gov Further studies in a rat model of anaphylaxis, where an allergic reaction is induced in the peritoneal cavity of passively sensitized animals, showed that orally administered A-69412 dose-dependently inhibited the production of sulfidopeptide leukotrienes. medchemexpress.com In these experiments, blood levels of A-69412 were measured and found to range from 4 to 100 μM with doses ranging from 2 to 50 mg/kg. The compound also demonstrated a significant and lasting effect, inhibiting the reaction when dosed up to 8 hours before the antigenic challenge. medchemexpress.com

The potency of A-69412 was also remarkable in dogs, where a single 5 mg/kg oral dose resulted in nearly complete inhibition of leukotriene production for up to 16 hours. medchemexpress.com This sustained activity is consistent with the measured plasma concentrations of A-69412 in these studies. In cynomolgus monkeys, A-69412 showed superior and more prolonged activity compared to another 5-lipoxygenase inhibitor, zileuton (B1683628). Following oral dosing, A-69412 maintained greater than 50% inhibition of ex vivo LTB4 biosynthesis for 8 hours. medchemexpress.com

Table 2: In Vivo Efficacy of A-69412 in Animal Models

| Animal Model | Efficacy Endpoint | Oral ED50 / Dose | Duration of Action |

| Rat | Inhibition of Leukotriene Formation | 5 mg/kg | Long-acting |

| Rat (Anaphylaxis model) | Inhibition of Sulfidopeptide Leukotriene Production | Dose-dependent (2-50 mg/kg) | Up to 8 hours post-dosing |

| Dog | Inhibition of Leukotriene Production | 5 mg/kg | Nearly complete inhibition for 16 hours |

| Cynomolgus Monkey | >50% Inhibition of ex vivo LTB4 Biosynthesis | Not specified | 8 hours |

Suppression of Leukotriene Production Across Species (e.g., Rat, Dog, Cynomolgus Monkey)

A-69412 has demonstrated potent and long-acting inhibition of leukotriene formation in multiple species. In vivo studies in rats established an oral median effective dose (ED₅₀) of 5 mg/kg for the inhibition of leukotriene biosynthesis.

Further investigations revealed significant ex vivo inhibition of leukotriene B₄ (LTB₄) production in dogs and cynomolgus monkeys, highlighting the compound's cross-species efficacy. In dogs, A-69412 showed remarkable potency, achieving almost complete inhibition of LTB₄ biosynthesis for up to 16 hours following a single oral administration. This sustained activity is a key characteristic of the compound. Similarly, in cynomolgus monkeys, A-69412 demonstrated a prolonged duration of action, effectively suppressing LTB₄ production.

| Species | Model | Key Findings |

|---|---|---|

| Rat | In Vivo | Oral ED₅₀ = 5 mg/kg for leukotriene biosynthesis inhibition. |

| Dog | Ex Vivo | Nearly complete inhibition of LTB₄ biosynthesis for 16 hours. |

| Cynomolgus Monkey | Ex Vivo | Sustained inhibition of LTB₄ biosynthesis. |

Evaluation in Established Animal Models of Inflammatory and Allergic Diseases

The potential therapeutic utility of A-69412 has been explored in various preclinical models that mimic human inflammatory and allergic conditions.

Mitigation of Anaphylactic Reactions (e.g., Rat Peritoneal Cavity Model)

In a well-established model of passive peritoneal anaphylaxis in rats, A-69412 demonstrated a dose-dependent inhibition of sulfidopeptide leukotriene production. This model, which involves sensitizing the animals and then challenging them to induce an anaphylactic reaction in the peritoneal cavity, is a valuable tool for assessing the in vivo activity of 5-LO inhibitors. The ability of A-69412 to significantly reduce the production of these key mediators of anaphylaxis underscores its potential in treating acute allergic reactions.

Relevance to Models of Asthma and Ulcerative Colitis

The biochemical and pharmacological profile of A-69412 suggests its potential utility in the treatment of asthma and ulcerative colitis. Leukotrienes are known to play a significant role in the pathophysiology of both diseases, contributing to bronchoconstriction, inflammation, and mucus secretion in asthma, and to intestinal inflammation in ulcerative colitis. While specific data from established animal models of asthma and ulcerative colitis for A-69412 are not detailed in the available literature, its potent inhibition of leukotriene synthesis provides a strong rationale for its potential efficacy in these conditions.

Comparative Preclinical Efficacy Studies with Benchmark 5-LO Inhibitors (e.g., Zileuton)

Comparative studies have positioned A-69412 as a potentially superior 5-LO inhibitor when benchmarked against established compounds like Zileuton. In ex vivo studies using cynomolgus monkeys, A-69412 exhibited a significantly longer duration of action. While Zileuton's effectiveness in inhibiting LTB₄ biosynthesis was limited to the first 2 hours after oral administration, A-69412 maintained greater than 50% inhibition for 8 hours. This prolonged activity suggests a potential for less frequent dosing and more consistent therapeutic effects.

| Compound | Duration of >50% Inhibition |

|---|---|

| A-69412 | 8 hours |

| Zileuton | 2 hours |

Structure Activity Relationship Sar and Design Principles of A 69412

Structural Classification and Core Chemical Features of A-69412

A-69412 is classified as a small, relatively hydrophilic compound belonging to the N-hydroxyurea chemical class. Its systematic chemical name is N-1-(fur-3-ylethyl)-N-hydroxyurea. nih.gov This compound functions as a reversible and specific inhibitor of the 5-lipoxygenase enzyme. medchemexpress.com

Significance of the N-Hydroxyurea Chemical Class for 5-LO Inhibition

The N-hydroxyurea chemical class is recognized for yielding some of the most potent orally active 5-LO inhibitors. acs.org This class of compounds, alongside hydroxamic acids, is believed to exert its inhibitory effect by acting as reducing agents for the pseudo-peroxidase activity of 5-LO. This pseudo-peroxidase activity involves the reduction of 5-hydroperoxyeicosatetraenoic acid (5-HpETE), a key intermediate in the leukotriene biosynthesis pathway. nih.gov The N-hydroxyurea functionality serves as a vital pharmacophore, directly engaging with the enzyme's active site. researchgate.net Zileuton (B1683628), another prominent 5-LO inhibitor, also belongs to the N-hydroxyurea class and is an FDA-approved medication for asthma treatment. nih.govaacrjournals.org

Contribution of Specific Substituents to Potency and Duration of Action

The specific substituents on the N-hydroxyurea core of A-69412 play a critical role in defining its potency and duration of action. A-69412 is characterized as a potent and long-acting inhibitor of leukotriene formation. medchemexpress.commybiosource.com

Structure-activity optimization studies on N-hydroxyurea-containing 5-LO inhibitors have demonstrated that modifications to the lipophilic heteroaryl template and the linker connecting it to the N-hydroxyurea pharmacophore are key to enhancing potency and extending the compound's duration of action by mitigating metabolic degradation. researchgate.net In the case of A-69412, the N-1-(fur-3-ylethyl) moiety serves as this critical lipophilic heteroaryl substituent. nih.gov Its relatively low plasma protein binding (6-12%) also contributes to its favorable bioavailability and prolonged action in vivo. nih.gov

The inhibitory potency of A-69412 has been quantified in various in vitro and in vivo models:

| Assay Type / Species | Target / Measurement | IC₅₀ / ED₅₀ Value | Notes |

|---|---|---|---|

| RBL-I cell 20,000×g supernatant | 5-HETE formation | 1 μM (IC₅₀) | Dose-dependent inhibition; competitive inhibitor medchemexpress.com |

| Human PMNL (A23187 stimulated) | LTB₄ formation | 8.9 μM (IC₅₀) | medchemexpress.com |

| Human Whole Blood (ionophore stimulated) | LTB₄ formation | 1.4 μM (mean IC₅₀, range 0.5-3 μM, 9 donors) | More potent than in other in vitro assays medchemexpress.com |

| Rat (oral) | Leukotriene formation in vivo | 5 mg/kg (ED₅₀) | Potent and long-acting medchemexpress.commybiosource.com |

| Dog (oral, 5 mg/kg dose) | Leukotriene inhibition ex vivo | Nearly complete inhibition through 16 h | Plasma concentrations: 38 μM at 0.5 h, 5 μM at 16 h medchemexpress.commybiosource.com |

| Cynomolgus Monkey (oral) | LTB₄ biosynthesis ex vivo | >50% inhibition for >8 h | Superior to zileuton (effective only for 2 h) mybiosource.com |

Elucidation of Molecular Determinants for Enzyme Binding and Efficacy

A-69412 acts as a competitive inhibitor of 5-LO. medchemexpress.com This mechanism implies that A-69412 binds to the active site of the enzyme, competing directly with the natural substrate, arachidonic acid. medchemexpress.comwikipedia.org The observed shift to greater potency at lower substrate concentrations is consistent with this competitive inhibition. medchemexpress.com

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used in medicinal chemistry to establish mathematical relationships between the chemical structure of a molecule and its biological activity. mdpi.comlibretexts.org These models are built upon the fundamental principle that a molecule's biological activity is determined by its chemical structure. mdpi.com

In the context of 5-LO inhibitors, QSAR models utilize various molecular descriptors (e.g., physicochemical properties, structural features) as input to predict the inhibitory activity. laccei.orgnih.govresearchgate.net These models are typically developed using statistical methods such as multiple linear regression, partial least squares (PLS), and various machine learning algorithms, including Support Vector Machines (SVM) and Random Forests. mdpi.comnih.gov By identifying the key structural features that contribute to activity, QSAR models can guide the rational design of new compounds with improved potency and selectivity. mdpi.com QSAR studies have been successfully applied in the development of 5-LO inhibitors, aiding in the identification of promising new drug candidates. nih.gov

Design Strategies for Novel 5-Lipoxygenase Inhibitors Based on A-69412 Scaffolding

The success of A-69412 and other N-hydroxyurea derivatives has established the N-hydroxyurea group as a crucial pharmacophore for the design of novel 5-LO inhibitors. researchgate.netebi.ac.uk Design strategies often involve modifying the existing N-hydroxyurea scaffold to optimize specific properties.

Key strategies include:

Modification of the Lipophilic Heteroaryl Template and Linker: Structure-activity optimization studies have focused on altering the lipophilic heteroaryl group and the linker that connects it to the N-hydroxyurea pharmacophore. This approach aims to enhance inhibitory potency and extend the duration of action by influencing metabolic stability. researchgate.net

Scaffold Hopping and Bioisosteric Replacement: Nonsteroidal anti-inflammatory drugs (NSAIDs) have been explored as orally bioavailable scaffolds. By replacing the carboxylic acid group of NSAIDs (e.g., ibuprofen, naproxen, indomethacin) with an N-hydroxyurea group, researchers have successfully designed congeners with selective 5-LO inhibitory activity. ebi.ac.ukacs.org This strategy leverages known pharmacokinetics of existing drugs.

Computational Drug Design (CADD): With the increasing availability of the crystal structure of human 5-LO, computer-aided drug design (CADD) strategies, including both structure-based drug design (SBDD) and ligand-based drug design (LBDD), are becoming increasingly important. cymitquimica.com These methods allow for the virtual screening of compound libraries and the rational design of molecules with predicted binding affinities and inhibitory activities, accelerating the discovery process. nih.govcymitquimica.com

The robust profile of A-69412, characterized by its potency and long duration of action, serves as a valuable benchmark and a foundational scaffold for the continued development of next-generation 5-LO inhibitors.

Translational Research and Prospective Therapeutic Applications of A 69412

Therapeutic Potential in Chronic Inflammatory Disorders

The primary mechanism of action of A-69412, the inhibition of 5-lipoxygenase, directly targets a key pathway in the inflammatory cascade. The 5-LO enzyme is responsible for the synthesis of leukotrienes, which are potent lipid mediators that contribute to the pathophysiology of numerous inflammatory diseases. By blocking this enzyme, A-69412 effectively reduces the levels of these inflammatory molecules, suggesting its broad therapeutic potential.

Asthma Management

Preclinical evidence suggests that 5-lipoxygenase inhibitors can be effective in animal models of asthma. These models often exhibit key features of the human disease, including airway hyperresponsiveness, bronchoconstriction, and infiltration of inflammatory cells such as eosinophils. The therapeutic rationale for using A-69412 in asthma lies in its ability to inhibit the production of leukotrienes, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and play a crucial role in the inflammatory response in the airways. While specific in-vivo studies on A-69412 in asthma models are not extensively detailed in the public domain, the well-established role of the 5-LO pathway in asthma pathogenesis provides a strong basis for its potential efficacy.

| Preclinical Asthma Model Parameters | Potential Effect of A-69412 (as a 5-LO Inhibitor) |

| Airway Hyperresponsiveness | Reduction in bronchial hyperreactivity to stimuli. |

| Bronchoconstriction | Attenuation of airway narrowing. |

| Inflammatory Cell Infiltration (e.g., Eosinophils) | Decreased recruitment of inflammatory cells to the lungs. |

| Pro-inflammatory Cytokine Levels (e.g., IL-4, IL-5, IL-13) | Modulation of Th2-associated cytokine production. nih.govnih.gov |

Ulcerative Colitis Treatment

The potential utility of A-69412 in ulcerative colitis is supported by both its mechanism of action and clinical findings with similar compounds. Ulcerative colitis is characterized by chronic inflammation of the colonic mucosa, and elevated levels of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, are found in the inflamed tissue. By inhibiting 5-LO, A-69412 can reduce the production of LTB4, thereby potentially decreasing the influx of neutrophils and mitigating the inflammatory damage.

A clinical study on a related 5-lipoxygenase inhibitor, A-64077 (zileuton), in patients with mild to moderately active ulcerative colitis demonstrated a significant reduction in rectal LTB4 levels. nih.gov This study provides a strong rationale for the therapeutic potential of 5-LO inhibitors like A-69412 in this condition. Preclinical studies using animal models of colitis, such as those induced by dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), are crucial for evaluating the efficacy of new compounds. Key parameters assessed in these models include the Disease Activity Index (DAI), which scores weight loss, stool consistency, and bleeding, as well as histological evaluation of colonic tissue.

| Preclinical Ulcerative Colitis Model Parameters | Potential Effect of A-69412 (as a 5-LO Inhibitor) |

| Disease Activity Index (DAI) | Improvement in clinical scores (reduced weight loss, improved stool consistency, less bleeding). |

| Histological Score | Reduction in mucosal inflammation, ulceration, and immune cell infiltration. |

| Myeloperoxidase (MPO) Activity (marker of neutrophil infiltration) | Decreased MPO levels in colonic tissue. |

| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) | Reduction in the expression of key inflammatory cytokines in the colon. mdpi.com |

Other Systemic and Localized Inflammatory Conditions

The role of leukotrienes in a wide array of inflammatory processes suggests that the therapeutic applications of A-69412 could extend beyond asthma and ulcerative colitis. Conditions where 5-LO-mediated inflammation is implicated include rheumatoid arthritis, psoriasis, and other chronic inflammatory diseases. The ability of A-69412 to be administered orally and its demonstrated in-vivo activity in inhibiting leukotriene formation make it an attractive candidate for systemic inflammatory conditions.

Implications for Allergic Disease Therapies

Allergic diseases are often characterized by a type 2 immune response, involving the production of IgE and the activation of mast cells and eosinophils. Leukotrienes are key mediators released during allergic reactions, contributing to symptoms such as bronchoconstriction in allergic asthma and vascular permeability in allergic rhinitis. By inhibiting the production of these mediators, A-69412 has the potential to be a valuable addition to the therapeutic arsenal for allergic diseases. Its mechanism is distinct from antihistamines and corticosteroids, offering a different point of intervention in the allergic cascade.

Pathways for Clinical Translation from Preclinical Findings

The journey of a compound like A-69412 from preclinical research to clinical application is a complex and regulated process. The promising biochemical and pharmacological profile of A-69412, including its oral activity and long-lasting inhibition of leukotriene formation in animal models, provides a solid foundation for its clinical development.

The clinical trial experience with another 5-lipoxygenase inhibitor, A-64077 (zileuton), in ulcerative colitis serves as a valuable precedent. nih.gov That phase II study demonstrated the ability of a 5-LO inhibitor to modulate its target (reduce LTB4 levels) in patients and showed signals of clinical improvement. nih.gov This provides a proof-of-concept for the therapeutic strategy and informs the design of future clinical trials for compounds like A-69412.

Key steps in the clinical translation of A-69412 would involve:

Phase I Clinical Trials: To assess the safety, tolerability, and pharmacokinetic profile of A-69412 in healthy volunteers.

Phase II Clinical Trials: To evaluate the efficacy and dose-response of A-69412 in patients with specific inflammatory or allergic diseases, such as asthma or ulcerative colitis. These studies would also further assess the safety of the compound.

Phase III Clinical Trials: Large-scale, multicenter trials to confirm the efficacy and safety of A-69412 in a broader patient population and to compare it with existing standard-of-care treatments.

Challenges in the clinical development of 5-lipoxygenase inhibitors have included the need for frequent dosing and potential for liver toxicity with some earlier compounds. The development of A-69412 would likely focus on demonstrating a favorable safety profile and a convenient dosing regimen to overcome these past hurdles.

Advanced Research Methodologies for Future Investigations of A 69412

Development and Validation of Advanced In Vitro Mechanistic and Functional Assays

The foundation of drug discovery and development relies heavily on robust in vitro assays that can accurately mimic biological processes and interactions. For a compound like A-69412, which modulates leukotriene biosynthesis, advanced in vitro models are essential for understanding its precise mechanism of action and functional consequences anjiechem.com.

High-Throughput Screening (HTS) and High-Content Screening (HCS) platforms are instrumental in accelerating the identification and characterization of novel leukotriene modulators, including 5-LOX inhibitors. HTS allows for the rapid testing of vast compound libraries against validated drug targets, such as 5-LOX, to identify "hit" molecules that modulate enzyme activity researchgate.netniscpr.res.innih.gov. This is achieved through automated robotic systems that efficiently dispense substances, mix reagents, and perform measurements, enabling the screening of over 100,000 samples per day nih.govnih.gov.

For 5-LOX inhibitors, HTS-compatible spectrophotometric assays, such as those involving ferrous oxidation-xylenol orange (FOX) based methods, have been developed to screen compound libraries for potential anti-inflammatory drug candidates researchgate.netniscpr.res.in. Similarly, assays measuring the transport of leukotriene C4 (LTC4) into membrane vesicles, which can be adapted to a 96-well microtiter dish format, offer a more expedient method for high-throughput analysis of transporters relevant to leukotriene pathways frontiersin.org.

HCS, an extension of HTS, provides more detailed information by acquiring and analyzing images of cells or biological samples, allowing for multiparametric analysis of cellular responses to compounds. This can include assessing changes in cell morphology, protein localization, and pathway activation, offering a richer understanding of a compound's effects beyond simple binding or enzymatic inhibition nih.gov. For leukotriene modulators, HCS could be used to evaluate the impact of A-69412 on inflammatory cell activation, migration, and the production of various inflammatory mediators in a cellular context.

The integration of flow cytometry into HTS platforms further enhances the capabilities for screening, offering fast, sensitive, cell-by-cell analysis of multiple physical characteristics, including relative size, granularity, and fluorescence intensity mdpi.com. This allows for the identification and isolation of cells with desired characteristics, which is particularly useful for studying enzyme activity or protein-ligand interactions in a cellular environment mdpi.com.

Table 1: Key Features of High-Throughput and High-Content Screening Platforms

| Feature | High-Throughput Screening (HTS) | High-Content Screening (HCS) |

| Primary Goal | Rapid identification of "hit" compounds from large libraries nih.gov | Detailed multiparametric analysis of cellular responses |

| Automation | High degree, robotic systems for dispensing, mixing, measuring nih.gov | Automated image acquisition and analysis |

| Data Output | Quantitative bioassays (e.g., enzyme activity, binding) researchgate.net | Image-based data (e.g., morphology, protein localization) nih.gov |

| Sample Volume | Low, often nanoliter volumes mdpi.com | Low, suitable for miniaturized formats |

| Applications | Drug discovery, genomics, enzyme inhibitor identification nih.gov | Mechanism of action studies, phenotypic screening, toxicity assessment |

Traditional 2D cell cultures often lack the complexity and physiological relevance of in vivo environments. Co-culture and organoid models address this limitation by providing more sophisticated in vitro systems that better mimic native tissue architecture and cellular interactions, making them invaluable for studying complex inflammatory processes relevant to A-69412 dntb.gov.uascientificarchives.comfrontiersin.orghee.nhs.ukresearchgate.net.

Co-culture models involve growing two or more different cell types together, allowing for the study of intercellular communication and interactions that are crucial in inflammatory responses. For instance, co-culture models mimicking intestinal inflammation, such as those combining intestinal epithelial cells (e.g., Caco-2) with macrophages (e.g., J774A.1), have been developed to assess drug efficacy and safety in the context of inflammation nih.gov. These models can replicate aspects of the intestinal barrier in both healthy and inflamed states, demonstrating epithelial barrier disruption and pro-inflammatory cytokine release upon stimulation nih.gov. For A-69412, such models could provide insights into how the compound influences the crosstalk between different cell types involved in leukotriene-mediated inflammation.

Organoid models, derived from induced pluripotent stem cells (iPSCs) or primary stem cells, represent self-organizing 3D tissue constructs that recapitulate key aspects of organ-specific physiology and pathology dntb.gov.uafrontiersin.orghee.nhs.uk. They offer an unprecedented depth for studying human tissue biology and disease modeling, including chronic inflammatory processes dntb.gov.uascientificarchives.com. For example, human intestinal organoids (HIOs) have been utilized to investigate inflammatory and fibrotic responses, demonstrating the expression of mesenchymal and extracellular matrix markers and responses to pro-inflammatory cytokines scientificarchives.com. Brain organoid models incorporating microglia have also been developed to simulate inflammatory responses to viral infections, offering a platform for studying neuroinflammation and drug testing doaj.org.

These advanced models bridge the gap between conventional 2D cell cultures and animal models, providing experimental manipulability while maintaining biological complexity dntb.gov.ua. They are particularly useful for assessing patient-specific cellular susceptibility to inflammatory culprits and evaluating potential regenerative capacities, which could be highly relevant for understanding the long-term effects and therapeutic benefits of A-69412 in various inflammatory conditions dntb.gov.uanih.gov.

Refined In Vivo Experimental Designs and Disease Model Characterization

Genetically modified animal models, including transgenic, knockout, and knock-in animals, are powerful tools for delineating specific molecular pathways involved in disease pathogenesis and for evaluating the impact of therapeutic compounds like A-69412. These models allow researchers to manipulate gene expression, leading to either overexpression or deletion of specific genes, thereby mimicking or studying aspects of human diseases nih.govnih.govnih.gov.

For studying leukotriene-mediated inflammation, genetically modified mice, such as those deficient in 5-lipoxygenase (5-LO) or transgenic mice overexpressing human leukotriene B4 receptor (BLTR), have been developed frontiersin.org. Studies using 5-LO-deficient mice have shown diminished polymorphonuclear neutrophil (PMN) accumulation in reperfused lungs, indicating the significant role of 5-LO-derived products in PMN recruitment during inflammation frontiersin.org. Conversely, transgenic mice overexpressing human BLTR exhibited dramatically increased PMN trafficking to inflammatory sites, further highlighting the importance of this pathway in inflammatory responses frontiersin.org. Such models can be instrumental in precisely defining the role of 5-LOX in various inflammatory conditions and in evaluating how A-69412, as a 5-LOX inhibitor, modulates these specific pathways in vivo. They can also help to identify compensatory mechanisms or off-target effects of the compound.

The development of conditional knockout models, where gene inactivation is tissue-specific, allows for the study of gene function in particular organs or cell types, providing more relevant insights into localized inflammatory processes nih.gov. These models are crucial for gaining mechanistic insights and evaluating the efficacy of therapeutics in clinically relevant contexts nih.gov.

Longitudinal biomarker assessment and non-invasive imaging techniques are crucial for monitoring disease progression, therapeutic responses, and the long-term effects of A-69412 in vivo without the need for terminal procedures.

Longitudinal biomarker assessment involves the repeated measurement of specific biological indicators over time, providing a dynamic view of the disease state and the impact of intervention. In inflammatory conditions, this can include monitoring levels of cytokines (e.g., IL-1β, IL-10, TNF), hematological markers (e.g., white blood cell counts, platelet counts), and other biochemical parameters that reflect inflammatory processes doaj.orgumass.edunih.govmdpi-res.com. For A-69412, tracking these biomarkers can help establish dose-response relationships, determine the duration of action, and identify potential systemic effects.

Non-invasive imaging techniques offer real-time visualization of internal structures and functions, enabling detailed monitoring of disease progression and therapeutic efficacy. These techniques include:

Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS): MRI provides high-resolution images of soft tissues, allowing for the visualization of inflammation, structural changes, and tissue damage nih.govnih.govias.ac.in. MRS can non-invasively measure biochemical content and metabolism within tissues, offering unique insights into metabolic changes associated with disease or treatment ias.ac.in.

Optical Imaging: This involves measuring the physical properties of light to provide detailed views of biological tissues, enabling early disease detection and monitoring. Advances in multiphoton microscopy, for example, facilitate three-dimensional visualization of living tissues with microscopic precision, offering instantaneous understanding of intricate biological activities without external contrast agents core.ac.uk.

Ultrasound Imaging: Utilizes high-frequency sound waves to produce real-time images of organs and tissues, commonly used to assess blood flow problems and inflammation nih.gov.

These techniques allow for repeated measurements in the same animal, reducing variability and the number of animals required for studies. They can provide valuable data on the spatial and temporal distribution of inflammation, changes in tissue architecture, and the physiological responses to A-69412, thereby enhancing the translational relevance of preclinical findings nih.govresearchgate.netnih.gov.

Advanced Biochemical and Biophysical Characterization of Enzyme-Inhibitor Dynamics

A comprehensive understanding of A-69412's interaction with its target enzyme, 5-lipoxygenase, is paramount for its rational development. Advanced biochemical and biophysical techniques provide detailed insights into the kinetics, thermodynamics, and structural aspects of enzyme-inhibitor dynamics.

Enzyme Kinetics: Detailed enzyme kinetic studies are fundamental to characterizing how A-69412 inhibits 5-LOX. This involves measuring reaction rates under varying conditions, such as substrate and inhibitor concentrations, to determine kinetic parameters like Michaelis constant (Km), maximum reaction rate (Vmax), and inhibition constant (Ki) researchgate.netsigmaaldrich.comuni-regensburg.de. These studies can elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and provide insights into the binding mechanism of A-69412 to 5-LOX uni-regensburg.demdpi.com. For example, A-69412 has been shown to inhibit the formation of 5-HETE by rat basophilic leukemia-1 (RBL-1) cells in a dose-dependent manner, with a shift to greater potency at lower substrate concentrations consistent with competitive inhibition of the enzyme anjiechem.com.

Biophysical Characterization Techniques: A range of biophysical methods can provide complementary information on the stability, conformation, and interactions of 5-LOX with A-69412:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with molecular interactions, providing thermodynamic parameters (enthalpy, entropy, and binding affinity) of the A-69412-5-LOX interaction. This is crucial for understanding the driving forces behind the binding event.

Differential Scanning Calorimetry (DSC): DSC measures the heat capacity changes of a protein as a function of temperature, providing information on its thermal stability and conformational transitions upon ligand binding nih.gov. This can reveal how A-69412 affects the stability of 5-LOX.

Circular Dichroism (CD) Spectroscopy: CD is used to study the secondary structure and conformational changes of proteins. By analyzing the CD spectrum of 5-LOX in the presence and absence of A-69412, researchers can determine if inhibitor binding induces any structural rearrangements in the enzyme nih.gov.

Dynamic Light Scattering (DLS): DLS measures the size distribution and aggregation state of proteins in solution. It can be used to assess the stability of 5-LOX and determine if A-69412 binding affects its oligomeric state or induces aggregation researchgate.netnih.gov.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time, providing kinetic rates (association and dissociation rates) and affinity constants for the A-69412-5-LOX interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy can provide direct observation of local structural reorientation of protein segments or bound small molecules, offering insights into the dynamics of the enzyme-ligand complex sigmaaldrich.com.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used for protein structure analysis and to identify characteristic spectra of compounds and their interactions researchgate.netnih.gov.

Detailed Enzyme Kinetic and Binding Affinity Studies

Comprehensive enzyme kinetic and binding affinity studies are fundamental to characterizing the interaction between A-69412 and 5-LO. These studies provide quantitative data on the strength and nature of the interaction.

Enzyme Kinetics: Detailed enzyme kinetic analyses will involve measuring the rates of 5-LO-catalyzed reactions in the presence and absence of varying concentrations of A-69412. This will allow for the determination of key kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki or IC50). A-69412 has been shown to inhibit the formation of 5-HETE and LTB4, indicating its inhibitory effect on 5-LO activity. medchemexpress.com Techniques like initial velocity experiments, which measure reaction rates at various substrate concentrations while keeping enzyme concentration constant, are commonly employed. fiveable.mewikipedia.org Data fitting to models such as the Michaelis-Menten equation, often utilizing non-linear regression analysis, is essential for accurate parameter extraction. fiveable.me Linear transformations like Lineweaver-Burk, Eadie-Hofstee, and Hanes-Woolf plots can also aid in graphical determination of kinetic parameters and inhibition type. fiveable.me

Binding Affinity: Binding affinity studies quantify the strength of the non-covalent interaction between A-69412 and 5-LO, typically expressed by the equilibrium dissociation constant (Kd). A smaller Kd value indicates a stronger binding affinity. malvernpanalytical.com Various label-free, quantitative methods are suitable for this purpose:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding events, providing thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) in addition to Kd and stoichiometry. malvernpanalytical.comnih.govlibretexts.org

Surface Plasmon Resonance (SPR): SPR detects real-time binding kinetics by monitoring changes in refractive index near a sensor surface where one binding partner (e.g., 5-LO) is immobilized. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which Kd can be calculated. malvernpanalytical.comnih.govlibretexts.org

Fluorescence Spectroscopy: Changes in fluorescence properties (e.g., intensity, anisotropy) upon ligand binding can be monitored, especially if one of the molecules is intrinsically fluorescent or can be labeled. nih.govbiologydiscussion.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can detect weak protein-ligand interactions and determine binding constants by comparing NMR parameters of the free and bound states of the molecules. osti.govdiva-portal.orgnih.govresearchgate.net

An example of data presentation for enzyme kinetics and binding affinity studies could be:

| Parameter | Value (Example) | Method | Reference |

| IC50 (5-HETE formation, RBL-I cells) | Dose-dependent inhibition | Biochemical assay | medchemexpress.com |

| IC50 (LTB4 formation, human PMNL) | 8.9 µM | Biochemical assay | medchemexpress.com |

| Kd (5-LO/A-69412) | To be determined | ITC, SPR, NMR | Future Study |

| Ki (5-LO/A-69412) | To be determined | Enzyme kinetics | Future Study |

Structural Biology Approaches for 5-LO/A-69412 Complex

Structural biology approaches are essential for visualizing the precise molecular interactions between A-69412 and 5-LO, providing atomic-level insights into the binding mode and conformational changes induced upon binding. This information is critical for rational drug design and optimization. criver.compeakproteins.comcnr.it

X-ray Crystallography: This remains a powerful technique for determining the high-resolution 3D structure of protein-ligand complexes. criver.compeakproteins.comnih.govportlandpress.comnih.govnih.gov The process typically involves co-crystallization of 5-LO with A-69412 or soaking A-69412 into pre-formed 5-LO crystals. peakproteins.comnih.gov Subsequent X-ray diffraction data collection, often at synchrotron facilities, and computational analysis yield electron density maps from which the atomic coordinates of the complex can be built and refined. criver.comcnr.itportlandpress.com

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a robust tool for structural research, particularly for flexible or challenging-to-crystallize macromolecular complexes. creative-biostructure.comfrontiersin.orgnih.govjove.com It allows for the determination of near-atomic resolution 3D structures of protein-ligand complexes, overcoming limitations associated with crystallization. creative-biostructure.comfrontiersin.orgnih.govjove.com Recent advancements integrate generative AI and molecular dynamics simulations to fit ligands into cryo-EM density maps, improving model accuracy. nih.govbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR spectroscopy is valuable for characterizing protein-ligand interactions, especially for studying dynamic processes and transient binding events in solution. osti.govdiva-portal.orgnih.govresearchgate.net It can provide information on binding epitopes, conformational changes, and the bioactive conformation of the ligand. diva-portal.orgnih.govnih.gov Ligand-observed and protein-observed NMR experiments can be employed, with techniques like Saturation Transfer Difference (STD-NMR) and WaterLOGSY being particularly useful for detecting ligand binding. nih.govnih.gov

Computational and In Silico Methodologies

Computational and in silico methodologies play a vital role in modern drug discovery, offering cost-effective and rapid means to predict, analyze, and optimize the properties of A-69412 and its interactions.

Molecular Docking and Molecular Dynamics Simulations of 5-LO Interactions

These computational techniques are crucial for understanding the molecular recognition and stability of the A-69412/5-LO complex.

Molecular Docking: Molecular docking predicts the preferred binding orientation (pose) of a ligand within the binding site of a target protein and estimates the binding affinity. jove.com For A-69412 and 5-LO, docking simulations would explore various possible binding modes, considering the flexibility of both the ligand and the active site of 5-LO. Advanced docking algorithms and scoring functions are employed to rank potential poses based on their predicted binding energy. This approach can help identify key residues involved in the interaction and guide further experimental validation.

Predictive ADME/Tox Modeling for Optimization

Predictive Absorption, Distribution, Metabolism, Excretion (ADME) and Toxicology (Tox) modeling are essential in silico tools for evaluating the pharmaceutical properties of A-69412 early in the development pipeline. These models aim to predict how the compound will behave in a biological system and identify potential liabilities. mdpi.comnih.govreceptor.ai

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: These models establish mathematical relationships between the chemical structure of A-69412 and its predicted ADME/Tox properties. By analyzing large datasets of known compounds, QSAR/QSPR models can predict properties such as solubility, permeability, metabolic stability, and potential toxicities (e.g., hepatotoxicity, cardiotoxicity). evotec.com

Machine Learning and Artificial Intelligence (AI) Approaches: Modern ADME/Tox prediction heavily leverages machine learning and AI, including deep learning and graph neural networks. mdpi.comreceptor.aievotec.comevotec.com These advanced models can process complex molecular descriptors and learn intricate patterns from vast datasets (e.g., ChEMBL, ToxCast) to provide more accurate and comprehensive predictions of ADME/Tox endpoints. mdpi.comreceptor.ai This allows for the virtual screening and prioritization of A-69412 analogs with improved profiles, reducing the need for extensive experimental testing.

Integrated Omics Approaches (e.g., Proteomics, Metabolomics) for Pathway Elucidation

Integrated 'omics' approaches offer a systems-level understanding of how A-69412 impacts biological pathways beyond its direct interaction with 5-LO. This holistic view is crucial for identifying off-target effects, understanding compensatory mechanisms, and discovering novel biomarkers. nashbio.compluto.biodrugtargetreview.comnygen.iolabmanager.com

Proteomics: This involves the large-scale study of proteins, including their expression levels, post-translational modifications, and protein-protein interactions. By comparing the proteome of cells or tissues treated with A-69412 versus controls, researchers can identify changes in protein abundance or modification that indicate altered cellular processes. This can reveal downstream effects of 5-LO inhibition and potential off-target protein interactions.

Metabolomics: Metabolomics focuses on the comprehensive analysis of metabolites (small molecules involved in metabolic processes) within a biological system. Profiling changes in the metabolome after A-69412 administration can provide insights into perturbed metabolic pathways. For example, inhibition of 5-LO would be expected to alter the production of leukotrienes and related eicosanoids, which can be directly measured via metabolomics. medchemexpress.comnih.gov This can also uncover broader metabolic reconfigurations in response to the compound.

Transcriptomics (often integrated): Although not explicitly listed in the prompt, transcriptomics (studying gene expression at the RNA level) is often a complementary 'omics' approach that, when integrated with proteomics and metabolomics, provides a more complete picture of cellular responses. nashbio.compluto.biodrugtargetreview.comnygen.io

An example of potential 'omics' findings could be:

| Omics Type | Potential Observation | Implication for A-69412 |

| Proteomics | Upregulation of anti-inflammatory proteins | Indirect effect of 5-LO inhibition |

| Metabolomics | Decreased levels of LTB4 and other leukotrienes | Direct confirmation of 5-LO inhibition |

| Metabolomics | Changes in lipid mediator profiles | Broader impact on inflammatory pathways |

Ethical Considerations in Preclinical Drug Development and Animal Research

Ethical considerations are paramount in the preclinical development of A-69412, particularly concerning research involving animals. The guiding principles for humane animal experimentation are the "3Rs": Replacement, Reduction, and Refinement. imavita.comkosinmedj.orgnih.govnih.goveuropa.eu

Replacement: This principle advocates for methods that avoid or replace the use of live animals whenever scientifically feasible. For A-69412, this includes maximizing the use of in vitro assays (e.g., cell-based models for 5-LO activity, biochemical assays), computational models (e.g., ADME/Tox prediction, molecular docking), and organ-on-a-chip technologies. nih.govnih.goveuropa.eu

Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant and reliable data. kosinmedj.orgnih.govnih.goveuropa.eu Strategies include robust experimental design (e.g., power analysis to determine optimal sample size), longitudinal studies where the same animals are monitored over time, and sharing of data to avoid redundant studies. imavita.comkosinmedj.org

Refinement: This principle focuses on minimizing pain, suffering, and distress for animals that must be used. kosinmedj.orgnih.govnih.goveuropa.eu This involves optimizing experimental procedures, providing appropriate housing and care, using analgesia and anesthesia where necessary, and employing non-invasive imaging techniques for monitoring. imavita.comkosinmedj.org Institutional Animal Care and Use Committees (IACUCs) or equivalent ethical review bodies play a critical role in reviewing and approving all animal research protocols to ensure adherence to these principles and relevant regulations. kosinmedj.org Transparency in reporting animal research methods and outcomes is also an important ethical consideration.

Q & A

Q. How to integrate molecular dynamics simulations with experimental data for A-69412 target binding?

- Methodological Answer : Perform docking studies (e.g., AutoDock Vina) to predict binding poses, followed by molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability. Validate computational results with mutagenesis or SPR binding assays. Align with ’s standards for data interpretation .

Methodological Frameworks and Tools

- Data Contradiction Analysis : Use ’s iterative qualitative analysis to identify outliers and reassess experimental assumptions (e.g., instrument calibration) .

- Interdisciplinary Integration : Combine -omics datasets (e.g., transcriptomics, proteomics) with cheminformatics tools (e.g., KNIME, Cytoscape) to map A-69412’s polypharmacology, referencing ’s collaborative task frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.